

Application Notes and Protocols for AChE-IN-59

Labeling in Imaging Studies

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Compound of Interest

Compound Name: AChE-IN-59

Cat. No.: B12372588

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Introduction

Acetylcholinesterase (AChE) is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, playing a pivotal role in neurotransmission. Dysregulation of AChE activity is associated with various neurological disorders, including Alzheimer's disease. [1][2] The development of specific and sensitive probes for imaging AChE activity in living systems is therefore of great importance for understanding its physiological functions and for the development of therapeutic interventions. [1][2] **AChE-IN-59** is a novel near-infrared (NIR) fluorescent probe designed for the specific detection and imaging of AChE activity in live cells and in vivo models. This document provides detailed application notes and protocols for the use of **AChE-IN-59** in imaging studies.

The probe is based on a fluorescence resonance energy transfer (FRET) mechanism or a recognition site-based cleavage mechanism, where the interaction with or cleavage by AChE results in a significant increase in NIR fluorescence emission. This allows for real-time monitoring of AChE activity with high sensitivity and selectivity over other esterases like butyrylcholinesterase (BChE). [2]

Quantitative Data Summary

The performance and photophysical properties of **AChE-IN-59** are summarized in the tables below. These values represent typical data obtained during the characterization of the probe.

Table 1: Photophysical and Performance Characteristics of **AChE-IN-59**

Parameter	Value
Excitation Wavelength (λ_{ex})	650 nm
Emission Wavelength (λ_{em})	780 nm
Quantum Yield (Φ)	0.05 (before AChE activation)
	0.35 (after AChE activation)
Molar Extinction Coefficient (ϵ)	$8.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$
Limit of Detection (LOD)	0.03 U/mL[3]
Response Time	< 1 minute[2]
Selectivity (vs. BChE)	> 50-fold

Table 2: In Vitro Inhibition Assay using **AChE-IN-59**

This table presents example data from an experiment testing the efficacy of a known AChE inhibitor, Donepezil, using **AChE-IN-59**.

Inhibitor Concentration	% Inhibition of AChE Activity
1 nM	15.2 ± 2.1
10 nM	48.9 ± 3.5
100 nM	85.7 ± 1.8
1 μM	98.1 ± 0.9
IC50 Value	12.5 nM

Experimental Protocols

Protocol 1: Live Cell Imaging of AChE Activity

This protocol describes the use of **AChE-IN-59** for imaging AChE activity in cultured neuronal cells (e.g., PC12 or SH-SY5Y).

Materials:

- **AChE-IN-59** stock solution (1 mM in DMSO)
- Cultured neuronal cells (e.g., PC12)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- AChE inhibitor (e.g., Donepezil) for control experiments
- Fluorescence microscope with NIR imaging capabilities

Procedure:

- Cell Culture: Plate cells in a glass-bottom dish suitable for microscopy and culture until they reach 70-80% confluency.
- Probe Loading:
 - Prepare a working solution of **AChE-IN-59** by diluting the stock solution in serum-free cell culture medium to a final concentration of 5 μ M.
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the **AChE-IN-59** working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
- Washing: Remove the probe solution and wash the cells twice with PBS to remove any unbound probe.
- Imaging:
 - Add fresh, pre-warmed cell culture medium to the cells.

- Image the cells using a fluorescence microscope equipped with a NIR laser (e.g., 647 nm) and an appropriate emission filter (e.g., 700-800 nm).
- Acquire baseline fluorescence images.
- (Optional) Inhibition Assay:
 - To confirm that the fluorescence signal is specific to AChE activity, treat the cells with an AChE inhibitor.
 - Add the inhibitor (e.g., 10 μ M Donepezil) to the medium and incubate for 15-30 minutes.
 - Acquire fluorescence images and compare the signal intensity with the baseline. A significant decrease in fluorescence indicates specific detection of AChE activity.

Protocol 2: In Vivo Imaging of AChE Activity in Zebrafish

This protocol provides a method for imaging endogenous AChE activity in a live zebrafish model.^{[1][2]}

Materials:

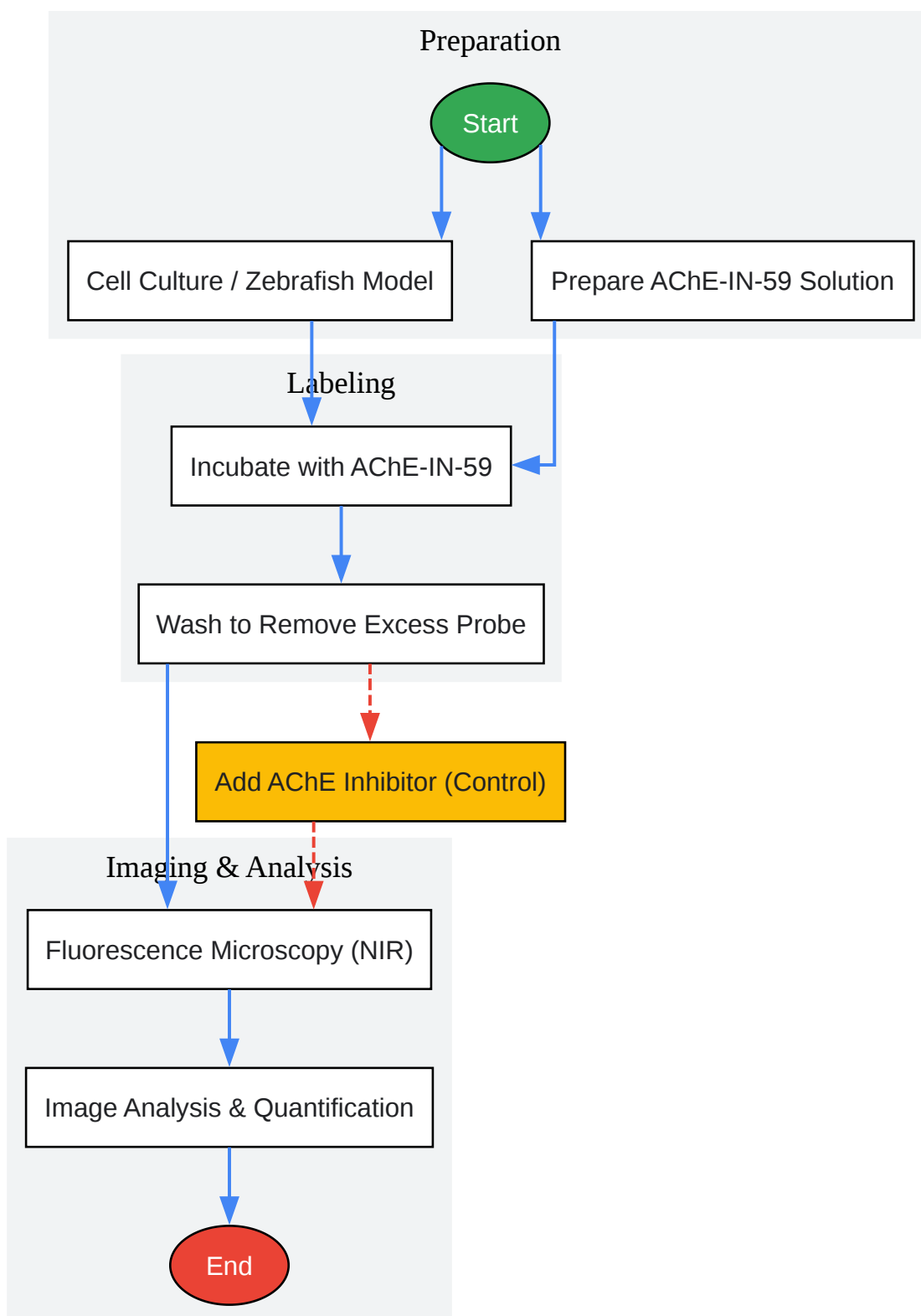
- **AChE-IN-59** stock solution (1 mM in DMSO)
- Live zebrafish larvae (3-5 days post-fertilization)
- E3 medium (embryo medium for zebrafish)
- Tricaine (anesthetic for zebrafish)
- Stereo fluorescence microscope with a NIR camera

Procedure:

- Probe Preparation: Prepare a 10 μ M working solution of **AChE-IN-59** in E3 medium.
- Zebrafish Preparation:
 - Anesthetize the zebrafish larvae by immersing them in E3 medium containing Tricaine.

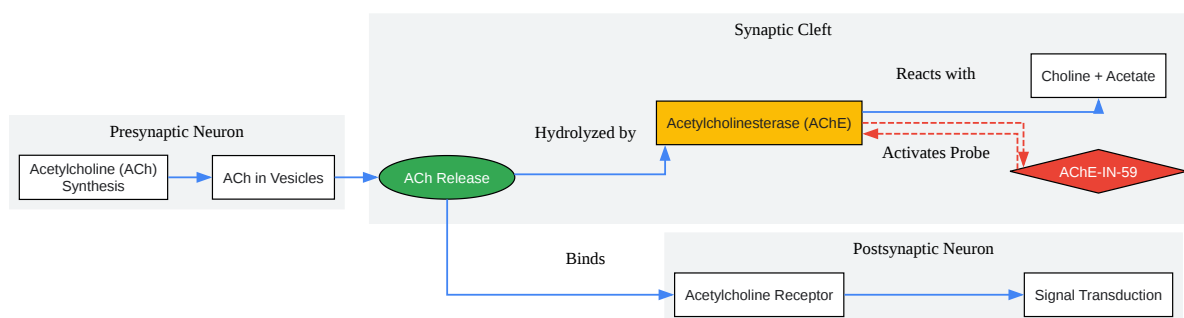
- Probe Incubation: Transfer the anesthetized larvae to the **AChE-IN-59** working solution and incubate for 1 hour at 28°C.
- Washing: Transfer the larvae to fresh E3 medium to wash off the excess probe.
- Imaging:
 - Mount the zebrafish larvae on a microscope slide with a coverslip.
 - Image the desired regions of the zebrafish (e.g., brain, neuromuscular junctions) using a stereo fluorescence microscope with appropriate NIR excitation and emission filters.[\[2\]](#)
 - The fluorescence intensity will correlate with the level of AChE activity in different tissues.
[\[2\]](#)
- Control Experiment: For specificity control, pre-incubate a separate group of larvae with an AChE inhibitor before adding the **AChE-IN-59** probe. A reduced fluorescence signal in the inhibitor-treated group will confirm the probe's specificity.

Visualizations



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Caption: Experimental workflow for **AChE-IN-59** labeling and imaging.



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Caption: Cholinergic signaling pathway highlighting AChE as the target for **AChE-IN-59**.

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References

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